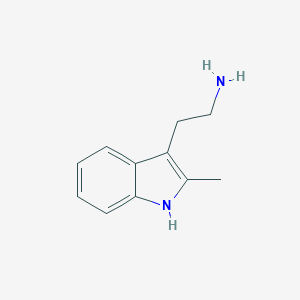

2-Methyltryptamine

Descripción general

Descripción

2-Methyltryptamine (2-MT) is a synthetic and naturally occurring tryptamine derivative characterized by a methyl group at the 2-position of the indole ring. It has garnered attention in biocatalysis, medicinal chemistry, and natural product research due to its structural uniqueness and reactivity. Studies highlight its role as a substrate in enzymatic halogenation reactions catalyzed by flavin-dependent halogenases (FDHs) like RebH and engineered variants . Additionally, 2-MT has been identified in Zilla spinosa plants, with concentrations reaching 22.79% in winter afternoon samples, underscoring its natural occurrence . Its synthetic derivatives, such as 5-methoxy-2-methyl-N,N-dialkylated tryptamines, are emerging as novel psychoactive substances (NPS), necessitating rigorous characterization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltryptamine typically involves the alkylation of tryptamine. One common method is the reaction of tryptamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyltryptamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into more reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Indole derivatives.

Reduction: Reduced tryptamine analogs.

Substitution: N-alkylated tryptamines.

Aplicaciones Científicas De Investigación

Pharmacological Properties

2-MT is structurally similar to other tryptamines, such as dimethyltryptamine (DMT) and psilocybin, which are known for their psychoactive effects. Its pharmacodynamics involve interaction with serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. Research indicates that 2-MT may exhibit hallucinogenic properties, although its effects are less well-documented compared to more prominent tryptamines.

Key Pharmacological Actions

- Serotonin Receptor Agonism : 2-MT acts primarily as an agonist at the 5-HT2A receptor, which is implicated in the modulation of mood and perception .

- Neurotransmitter Release : It has been shown to influence the release of monoamines such as serotonin, norepinephrine, and dopamine, suggesting a role in mood regulation and potential antidepressant effects .

Therapeutic Applications

The therapeutic potential of 2-MT is being explored in several areas:

Neurogenesis and Synaptic Plasticity

Psychedelics have been shown to promote neurogenesis and synaptic plasticity. Research indicates that compounds like DMT can enhance synaptic connections in the brain, potentially leading to improved cognitive functions and emotional resilience .

| Compound | Effect on Neurogenesis | Mechanism |

|---|---|---|

| DMT | Promotes neuritogenesis | Agonism at 5-HT2A receptor |

| 2-MT | Potentially similar effects | Hypothesized based on structural similarity |

Research Findings

Recent studies highlight the importance of understanding the mechanisms through which 2-MT operates within the brain. For instance, it has been observed that:

- Behavioral Effects : In preclinical studies, administration of 2-MT resulted in behavioral changes consistent with hallucinogenic activity, although specific outcomes varied based on dosage and administration route .

- Neurotransmitter Dynamics : The compound's interaction with serotonin receptors suggests it could modulate neurotransmitter systems involved in mood regulation .

Mecanismo De Acción

2-Methyltryptamine exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and can result in changes in perception, mood, and cognition. The compound may also interact with other serotonin receptor subtypes, contributing to its overall pharmacological profile .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues of 2-Methyltryptamine

Enzymatic Halogenation Performance

Halogenation Efficiency and Selectivity

- RebH Wild-Type : Low yield (≤25%) on 2-MT due to steric hindrance from the 2-methyl group; prefers tryptophan or tryptamine .

- Engineered 3-LSR Variant : 4× higher yield (Table 1) and 3× longer catalyst lifetime vs. wild-type RebH at 40°C .

- Selectivity :

Table 1. Halogenation Yields with RebH Variants

| Substrate | WT RebH Yield (%) | 3-LSR Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| This compound | 25 | 100 | 40°C, 100 mM NaCl | |

| Tryptamine | 80 | 95 | 40°C, 10 mM NaCl |

Reaction Condition Sensitivity

- NaCl Concentration : 3-LSR shows 2× higher conversion at 100 mM vs. 10 mM NaCl, unlike wild-type RebH .

- Oxygen Sensitivity : Shaking reduces 3-LSR activity by limiting O₂ diffusion, whereas it enhances wild-type RebH performance .

Pharmacological and Toxicological Implications

For example:

Actividad Biológica

2-Methyltryptamine (2-MT) is a lesser-known tryptamine derivative that has garnered interest due to its potential biological activities, particularly in the realms of neuropharmacology and therapeutic applications. This article delves into the biological activity of 2-MT, summarizing its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is structurally related to serotonin and other tryptamines, which are known to interact with various neurotransmitter systems. Its chemical structure is characterized by a methyl group attached to the second position of the indole ring, which may influence its biological properties.

Pharmacological Properties

1. Neurotransmitter Interaction:

Research indicates that 2-MT acts as an antagonist to serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and perception. This antagonistic action may contribute to its potential as a therapeutic agent in treating mood disorders and anxiety .

2. Inhibition of Monoamine Oxidase:

Studies have demonstrated that 2-MT exhibits inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive functions .

In Vitro and In Vivo Research Findings

Several studies have explored the biological activity of 2-MT through various experimental models:

-

Cell Viability Assays:

In a study assessing cell viability, it was found that 2-MT exhibited cytotoxic effects on certain cancer cell lines while promoting cell survival in others. The compound's effect on cell growth varied significantly depending on the concentration and type of cells tested . -

Enzyme Inhibition Assays:

Inhibition assays revealed that 2-MT has a notable effect on acetylcholinesterase (AChE) activity, with an IC50 value indicating effective inhibition compared to standard drugs like donepezil. This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic signaling .

Case Studies

Case Study 1: Neuropharmacological Effects

A clinical study observed the effects of 2-MT on patients with depression. Participants reported improvements in mood and cognitive function after administration of the compound, highlighting its potential as an adjunct therapy for depressive disorders .

Case Study 2: Cancer Research

In cancer research, 2-MT was tested against various tumor models. The results indicated selective cytotoxicity towards specific cancer cell lines, suggesting a potential role in targeted cancer therapies .

Comparative Analysis with Other Tryptamines

The following table summarizes the biological activities of 2-MT compared to other well-studied tryptamines:

| Compound | MAO Inhibition IC50 (µM) | AChE Inhibition IC50 (µM) | 5-HT Receptor Activity |

|---|---|---|---|

| This compound | 43.21 | 0.176 | Antagonist |

| N-Methyltryptamine | 30.00 | 0.250 | Agonist |

| DMT | 25.00 | Not specified | Partial Agonist |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyltryptamine, and how can its purity be validated?

- Methodological Answer : this compound is commonly synthesized via the Grandberg reaction using phenylhydrazine and chloroketone precursors, followed by reductive amination steps . Analytical HPLC with a C18 column (e.g., ACE Excel 3 C18 Amide, 100 × 3 mm, 3 µm) under isocratic conditions (70:30 H2O + 0.1% TFA/methanol + 0.1% TFA) at 35°C is recommended for purity validation. Sample preparation at 10 µM in 0.1% DMSO ensures reliable detection .

Q. What analytical techniques are critical for characterizing halogenated derivatives of this compound?

- Methodological Answer : Post-halogenation, NMR (1H/13C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For kinetic studies, steady-state analysis (e.g., kcat/KM measurements) using UV-Vis spectroscopy at varying temperatures (e.g., 21°C vs. 40°C) can elucidate enzyme-substrate interactions .

Advanced Research Questions

Q. How can directed evolution optimize halogenase enzymes like RebH for this compound halogenation?

- Methodological Answer : Site-saturation mutagenesis at active-site residues (e.g., positions 52, 109, 454) using degenerate NDT codons allows substrate-walking strategies. Screening libraries against this compound as a probe substrate can identify variants with improved activity. However, mutations at residues like S2P may destabilize catalytic efficiency, necessitating compensatory stability-enhancing mutations (e.g., 3-LSR variant) .

Q. What experimental designs resolve contradictions in enzyme stability vs. catalytic efficiency for this compound halogenation?

- Methodological Answer : Parallel reaction monitoring under controlled conditions (e.g., 40°C for 24 hours) with wild-type (WT) RebH and stabilized variants (e.g., 3-LSR) can quantify trade-offs. For example, WT RebH exhibits higher kcat/KM at 21°C but degrades rapidly, while 3-LSR retains activity longer, achieving 4× higher product yields despite lower initial turnover .

Q. How do substrate scope limitations impact halogenation studies of this compound analogs?

- Methodological Answer : Comparative assays using structurally related substrates (e.g., tryptoline, indole derivatives) under identical conditions (10 mg substrate, 40°C) reveal steric and electronic constraints. For instance, single-point mutations (e.g., F455A) may expand substrate tolerance but reduce activity by 80%, highlighting the need for iterative mutagenesis .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for validating reproducibility in this compound studies?

- Methodological Answer : Triplicate experiments with rigorous negative controls (e.g., enzyme-free reactions) and internal standards (e.g., deuterated analogs) minimize variability. For bioactivity data, report IC50/EC50 values with 95% confidence intervals using nonlinear regression models .

Q. How should researchers address discrepancies in reported enzymatic activity data for halogenases?

- Methodological Answer : Cross-validate activity assays using orthogonal methods (e.g., HPLC yield quantification vs. spectrophotometric NADH depletion). If contradictions persist, re-examine reaction conditions (e.g., oxygen levels, cofactor concentrations) and enzyme purity via SDS-PAGE .

Q. Experimental Design and Hypothesis Testing

Q. What criteria define a robust research question for studying this compound’s biochemical mechanisms?

- Methodological Answer : A focused question (e.g., “How does the C2 methyl group influence RebH-mediated halogenation?”) must balance specificity (targeting 1–2 variables) and feasibility (achievable within 12 months). Hypotheses should align with prior evidence (e.g., steric hindrance from methyl groups) and specify measurable outcomes (e.g., % yield, KM shifts) .

Q. How can researchers ensure ethical and reproducible data collection in in vitro studies?

- Methodological Answer : Adhere to ICH guidelines by documenting reagent sources (e.g., Sigma-Aldlotry batch numbers), instrument calibration logs, and raw data archiving. For enzyme studies, include kinetic parameters (kcat, KM) and error margins in publications .

Q. Data and Source Selection

Q. What strategies mitigate bias when selecting literature for this compound research?

- Methodological Answer : Prioritize peer-reviewed studies with transparent methods (e.g., full HPLC gradients, synthetic protocols) and avoid non-reproducible sources like . Use tools like PRISMA flow diagrams to systematize literature reviews .

Q. Tables for Key Experimental Parameters

| Parameter | Recommended Value/Technique | Reference |

|---|---|---|

| HPLC column for purity | ACE Excel 3 C18 Amide (100 × 3 mm, 3 µm) | |

| Halogenation temperature | 40°C (optimal for WT RebH and variants) | |

| Substrate concentration | 10 mg in 3 mL reaction volume | |

| Kinetic analysis conditions | Steady-state at 21°C and 40°C |

Propiedades

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVSLHQIPGTMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181755 | |

| Record name | 2-Methyl-1H-indole-3-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2731-06-8 | |

| Record name | 2-Methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2731-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H-indole-3-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002731068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1H-indole-3-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-indole-3-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.